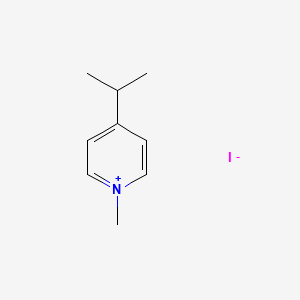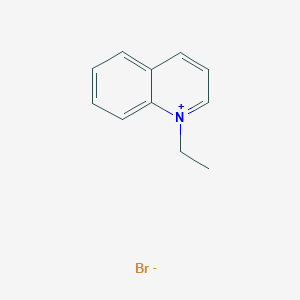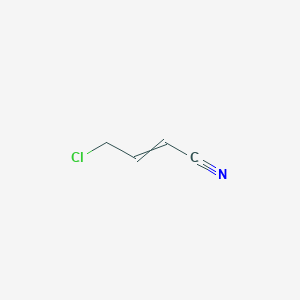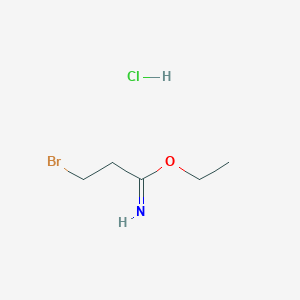
Pyrrolidine-1-carbothioyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine-1-carbothioyl chloride is a chemical compound with the molecular formula C5H8ClNS. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrrolidine-1-carbothioyl chloride can be synthesized through the reaction of pyrrolidine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction is as follows:
Pyrrolidine+Thiophosgene→Pyrrolidine-1-carbothioyl chloride+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine-1-carbothioyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbamides.
Hydrolysis: In the presence of water, it hydrolyzes to form pyrrolidine and carbonyl sulfide.
Reduction: It can be reduced to pyrrolidine-1-carbothioyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Reducing Agents: Lithium aluminum hydride
Major Products
Thiocarbamates: Formed from the reaction with alcohols
Thiocarbamides: Formed from the reaction with amines
Pyrrolidine-1-carbothioyl hydride: Formed from reduction reactions
Wissenschaftliche Forschungsanwendungen
Pyrrolidine-1-carbothioyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of pyrrolidine-1-carbothioyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine-1-carbonyl chloride
- Pyrrolidine-1-carbamoyl chloride
- Pyrrolidine-1-thiocarbonyl chloride
Uniqueness
Pyrrolidine-1-carbothioyl chloride is unique due to the presence of the thiocarbonyl group, which imparts distinct reactivity compared to its carbonyl and carbamoyl counterparts. This makes it particularly useful in the synthesis of sulfur-containing compounds.
Eigenschaften
CAS-Nummer |
19009-42-8 |
|---|---|
Molekularformel |
C5H8ClNS |
Molekulargewicht |
149.64 g/mol |
IUPAC-Name |
pyrrolidine-1-carbothioyl chloride |
InChI |
InChI=1S/C5H8ClNS/c6-5(8)7-3-1-2-4-7/h1-4H2 |
InChI-Schlüssel |
DVBNKOCFSACJNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)



![2-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14699208.png)



![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)





